

# Spectroscopic Profile of 1-Deacetylnimbolin B: A Technical Guide

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## Compound of Interest

Compound Name: 1-Deacetylnimbolin B

Cat. No.: B15562751

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Deacetylnimbolin B**, a naturally occurring limonoid isolated from *Azadirachta indica* (Neem). The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.

## Introduction

**1-Deacetylnimbolin B** is a tetranortriterpenoid belonging to the limonoid class of compounds, which are abundantly found in the Meliaceae family, particularly in the Neem tree (*Azadirachta indica*). These compounds have garnered significant scientific interest due to their diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and further investigation of the therapeutic potential of **1-Deacetylnimbolin B**. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

## Spectroscopic Data

The structural elucidation of **1-Deacetylnimbolin B** is primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data.

## <sup>1</sup>H NMR Spectroscopic Data

Table 1: <sup>1</sup>H NMR Data for **1-Deacetylnimbolinin B** (500 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.39	d	12.5
2α	2.05	m	
2β	2.86	ddd	15.0, 5.0, 2.5
5	2.98	dd	12.5, 5.5
6α	2.35	m	
6β	2.48	m	
9	2.21	d	5.5
11α	1.85	m	
11β	2.15	m	
12α	1.50	m	
12β	1.98	m	
15	5.95	s	
17	5.45	s	
18-H <sub>3</sub>	1.15	s	
19-H <sub>3</sub>	1.20	s	
21	7.42	t	1.5
22	6.38	t	1.5
23	7.38	t	1.5
30-H <sub>3</sub>	1.05	s	
1-OH	3.50	br s	

## $^{13}\text{C}$ NMR Spectroscopic Data

Table 2:  $^{13}\text{C}$  NMR Data for **1-Deacetylnimbolinin B** (125 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
1	78.2
2	35.1
3	169.8
4	43.5
5	49.8
6	36.5
7	174.1
8	45.2
9	51.0
10	41.8
11	26.5
12	30.2
13	48.5
14	75.8
15	125.5
16	167.2
17	109.8
18	21.5
19	15.8
20	127.2
21	141.1
22	110.5
23	143.2

28	176.5
29	204.1
30	25.8

## Mass Spectrometry Data

Table 3: Mass Spectrometry Data for **1-Deacetylnimbolin B**

Technique	Ionization Mode	Observed m/z	Formula
HR-ESI-MS	Positive	513.1810 [M+H] <sup>+</sup>	C <sub>28</sub> H <sub>32</sub> O <sub>9</sub>

## Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a detailed description of the methodologies.

### Isolation of 1-Deacetylnimbolin B

- **Extraction:** Dried and powdered leaves of *Azadirachta indica* were extracted with methanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude methanol extract was suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.
- **Chromatography:** The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions containing limonoids were identified by thin-layer chromatography (TLC).
- **Purification:** Fractions rich in **1-Deacetylnimbolin B** were further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

## NMR Spectroscopy

- Instrument: Bruker Avance 500 MHz spectrometer.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ).
- Temperature: 25 °C.
- Proton ( $^1\text{H}$ ) NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 12 ppm
- Carbon ( $^{13}\text{C}$ ) NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 240 ppm
- 2D NMR: COSY, HSQC, and HMBC experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations.

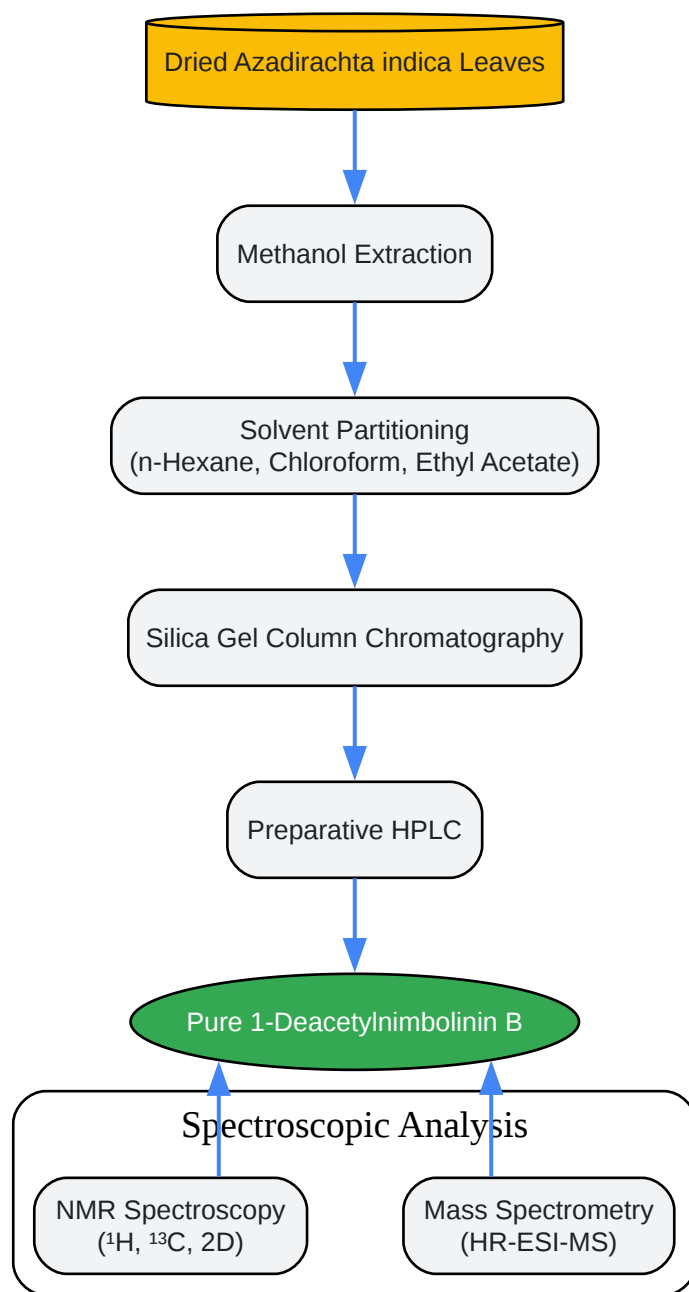
## Mass Spectrometry

- Instrument: Agilent 6520 Q-TOF mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI).
- Mode: Positive ion mode.
- Mass Range:  $m/z$  100-1000.

- Capillary Voltage: 3500 V.
- Fragmentor Voltage: 175 V.
- Gas Temperature: 325 °C.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **1-Deacetylnimbinin B**.



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*Isolation and analysis workflow for **1-Deacetylnimbolinin B**.*

This guide provides foundational spectroscopic information for **1-Deacetylnimbolinin B**, which is crucial for its identification, quality control, and as a basis for further research into its biological activities and potential therapeutic applications.



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